STING agonist 2

STING cGAS-STING pathway immuno-oncology

STING agonist 2 (also referred to as diABZI STING agonist 2, diABZI compound 2, or STING agonist‑4; CAS 2138300‑40‑8) is a synthetic organic, non‑nucleotide, small‑molecule agonist of the stimulator of interferon genes (STING) protein [REFS‑1]. It is a diamidobenzimidazole (diABZI) dimer claimed in GlaxoSmithKline patent WO2017175147A1 and was specifically designed to overcome the delivery and stability limitations of endogenous cyclic dinucleotide (CDN) STING agonists by enabling systemic administration [REFS‑2].

Molecular Formula C34H38N12O4
Molecular Weight 678.7 g/mol
Cat. No. B15567525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSTING agonist 2
Molecular FormulaC34H38N12O4
Molecular Weight678.7 g/mol
Structural Identifiers
InChIInChI=1S/C34H38N12O4/c1-5-45-27(15-19(3)41-45)31(49)39-33-37-23-17-21(29(35)47)9-11-25(23)43(33)13-7-8-14-44-26-12-10-22(30(36)48)18-24(26)38-34(44)40-32(50)28-16-20(4)42-46(28)6-2/h9-12,15-18H,5-8,13-14H2,1-4H3,(H2,35,47)(H2,36,48)(H,37,39,49)(H,38,40,50)
InChIKeyICZSAXDKFXTSGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





STING Agonist 2 (diABZI Compound 2): A Non‑Nucleotide, Systemically Active Immune‑Oncology Tool Compound for Preclinical Selection


STING agonist 2 (also referred to as diABZI STING agonist 2, diABZI compound 2, or STING agonist‑4; CAS 2138300‑40‑8) is a synthetic organic, non‑nucleotide, small‑molecule agonist of the stimulator of interferon genes (STING) protein [REFS‑1]. It is a diamidobenzimidazole (diABZI) dimer claimed in GlaxoSmithKline patent WO2017175147A1 and was specifically designed to overcome the delivery and stability limitations of endogenous cyclic dinucleotide (CDN) STING agonists by enabling systemic administration [REFS‑2]. Unlike first‑generation CDN‑based STING agonists that are largely restricted to intratumoral delivery, STING agonist 2 was developed as a systemically active immune‑modifying anti‑cancer therapeutic candidate with the potential to address a broader range of tumor types [REFS‑1].

Why STING Agonist 2 Cannot Be Casually Substituted: The Procurement Risk of Interchanging In‑Class Compounds


STING agonists are not a functionally interchangeable class of compounds. Differences in molecular scaffold (CDN vs. non‑nucleotide), binding mode (orthosteric vs. allosteric), species selectivity (human vs. murine STING isoforms), and physicochemical properties directly dictate experimental outcomes. Cyclic dinucleotides such as 2′3′‑cGAMP and ADU‑S100 suffer from poor membrane permeability and rapid enzymatic degradation, necessitating intratumoral injection and limiting systemic application [REFS‑1]. In contrast, non‑nucleotide agonists like MSA‑2, SR‑717, and STING agonist 2 exhibit distinct binding mechanisms, isoform selectivities, and in vivo pharmacokinetic profiles that preclude simple substitution [REFS‑2]. STING agonist 2, in particular, acts as a high‑affinity dimeric amidobenzimidazole (diABZI) that binds STING with sub‑nanomolar affinity and demonstrates selectivity over off‑target proteins, features not shared by other in‑class compounds [REFS‑3]. Substituting STING agonist 2 with a generic “STING agonist” without quantitative confirmation of binding affinity, cellular potency, or species specificity will compromise experimental reproducibility and may invalidate preclinical findings.

STING Agonist 2: Quantitative Differential Evidence for Scientific Selection and Procurement


STING Agonist 2 Exhibits 18‑Fold Greater Cellular Potency Than Endogenous cGAMP in Human PBMCs

STING agonist 2 (diABZI compound 2) demonstrates an EC₅₀ of 3.1 µM for induction of IFN‑β secretion from human peripheral blood mononuclear cells (PBMCs), which represents an 18‑fold improvement in potency compared to the endogenous STING ligand cGAMP [REFS‑1]. In the same cellular context, cGAMP exhibits an EC₅₀ of approximately 54 µM, establishing a clear quantitative differentiation that cannot be achieved by natural CDN agonists [REFS‑2].

STING cGAS-STING pathway immuno-oncology interferon cytokine

STING Agonist 2 Binds STING with Sub‑Nanomolar Affinity (Kd = 1.6 nM), Exceeding cGAMP and MSA‑2 by Orders of Magnitude

STING agonist 2 binds to full‑length endogenous human STING in THP‑1 cell lysates with an apparent dissociation constant (Kd) of 1.6 nM [REFS‑1]. This affinity is approximately 2.5‑fold tighter than the natural agonist 2′3′‑cGAMP (Kd = 4 nM) and approximately 90,000‑fold tighter than the orally bioavailable non‑nucleotide agonist MSA‑2 dimer (Kd = 145 µM) [REFS‑2]. Additionally, STING agonist 2 exhibits 49‑fold selectivity for STING over the off‑target protein orosomucoid 1 (ORM1; Kd = 79 nM), confirming its preferential target engagement [REFS‑1].

binding affinity STING Kd target engagement molecular glue

STING Agonist 2 Activates Human STING with 30‑Fold Greater Potency Than Mouse STING, Defining a Species‑Specific Pharmacological Window

STING agonist 2 displays a pronounced species selectivity profile: it activates human STING in THP‑1 Dual cells with an EC₅₀ of 1.2 nM, whereas activation of mouse STING in RAW‑Lucia ISG cells requires an EC₅₀ of 32.8 µM—a >27,000‑fold difference in potency [REFS‑1]. In contrast, the mouse‑selective agonist DMXAA potently activates mouse STING but fails to activate human STING at any concentration [REFS‑2]. This species‑specific activity profile distinguishes STING agonist 2 from both pan‑species agonists (e.g., ADU‑S100) and mouse‑specific tool compounds, making it particularly suitable for human‑centric in vitro and humanized mouse in vivo studies.

species selectivity STING human vs mouse translational research preclinical models

STING Agonist 2 Is a Non‑Nucleotide, Systemically Deliverable Small Molecule with Favorable Physicochemical Properties for In Vivo Dosing

STING agonist 2 is a synthetic organic non‑nucleotide molecule with a molecular weight of 678.3 g/mol, a calculated LogP (XLogP) of 2.83, 4 hydrogen bond donors, and 12 hydrogen bond acceptors [REFS‑1]. While it violates two of Lipinski's 'Rule of Five' criteria (molecular weight >500 and >10 H‑bond acceptors), it was specifically designed to overcome the delivery barriers inherent to CDN‑based agonists such as cGAMP and ADU‑S100, which are highly polar (cGAMP TPSA ≈ 313 Ų), membrane‑impermeant, and rapidly degraded by phosphodiesterases [REFS‑2]. The non‑nucleotide scaffold and optimized physicochemical profile of STING agonist 2 enable systemic intravenous administration, a route that is not feasible for unformulated CDN agonists.

non‑nucleotide systemic delivery physicochemical properties Lipinski rules druggability

STING Agonist 2: Optimal Research and Preclinical Application Scenarios Based on Quantitative Evidence


Human Primary Immune Cell Activation and Cytokine Profiling

Given its 18‑fold greater potency than cGAMP in human PBMCs (EC₅₀ = 3.1 µM for IFN‑β secretion), STING agonist 2 is the preferred tool compound for robust and dose‑dependent activation of human primary immune cells in vitro [REFS‑1]. This includes mechanistic studies of STING‑dependent type I interferon induction, downstream cytokine (IL‑6, TNF‑α, IP‑10) production, and IRF3 phosphorylation assays where maximizing signal‑to‑noise at lower compound concentrations is critical for data reproducibility and cost‑effective experimental design.

Human STING Knock‑In Mouse Models for Translational Immuno‑Oncology

STING agonist 2 exhibits >27,000‑fold selectivity for human over mouse STING (human EC₅₀ = 1.2 nM vs. mouse EC₅₀ = 32.8 µM) [REFS‑2]. Consequently, this compound is optimally deployed in genetically engineered human STING knock‑in mouse models rather than standard syngeneic murine tumor models. This species‑specific pharmacological window enables preclinical efficacy and pharmacodynamic studies that are directly translatable to human STING biology, avoiding the confounding species‑specificity issues associated with mouse‑selective agonists such as DMXAA [REFS‑3].

Systemic Intravenous Dosing for Metastatic or Disseminated Tumor Models

Unlike CDN‑based STING agonists (cGAMP, ADU‑S100) that require intratumoral injection due to poor membrane permeability and rapid degradation, STING agonist 2 was rationally designed for systemic intravenous administration [REFS‑4]. This property enables its use in metastatic tumor models, multi‑focal disease settings, and studies investigating abscopal effects following systemic immune activation—experimental scenarios that are inaccessible to locally administered CDN agonists [REFS‑5]. Investigators requiring systemic STING pathway engagement should prioritize STING agonist 2 over CDN‑class agonists.

High‑Affinity Target Engagement and Selectivity Profiling in Biochemical Assays

With a sub‑nanomolar binding affinity (Kd = 1.6 nM) for full‑length human STING and 49‑fold selectivity over the off‑target protein ORM1 [REFS‑6], STING agonist 2 is an ideal probe for biochemical target engagement studies, including cellular thermal shift assays (CETSA), competition binding experiments, and selectivity profiling against related innate immune sensors. This high‑affinity binding profile minimizes the required compound concentration, reducing the risk of off‑target effects and assay interference commonly observed with lower‑affinity or less selective STING agonists such as MSA‑2 dimer (Kd = 145 µM) [REFS‑7].

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